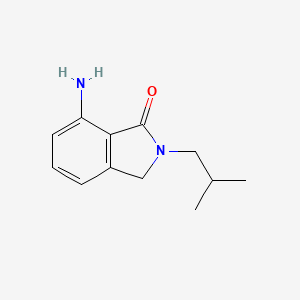
7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one: is a heterocyclic compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the reaction of an appropriate anhydride with an amine, followed by cyclization. For instance, the reaction of phthalic anhydride with isobutylamine can yield the desired isoindolone structure under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: Various substitution reactions can occur, particularly at the amino group or the isoindolone ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its isoindolone core is a common motif in many biologically active molecules, including anti-inflammatory and anticancer agents.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding and hydrophobic interactions.
Comparación Con Compuestos Similares
2,3-Dihydro-1H-isoindol-1-one: A simpler analog without the amino and isobutyl groups.
7-Amino-2-methyl-2,3-dihydro-1H-isoindol-1-one: Similar structure but with a methyl group instead of an isobutyl group.
Uniqueness: 7-Amino-2-(2-methylpropyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both the amino group and the isobutyl substituent. These functional groups can significantly influence the compound’s reactivity and biological activity, making it distinct from its simpler analogs.
Propiedades
Fórmula molecular |
C12H16N2O |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
7-amino-2-(2-methylpropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-8(2)6-14-7-9-4-3-5-10(13)11(9)12(14)15/h3-5,8H,6-7,13H2,1-2H3 |
Clave InChI |
PZWIZQRJAIKWCD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1CC2=C(C1=O)C(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Chloromethyl)-5,6-bis(4-methylphenyl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13174760.png)
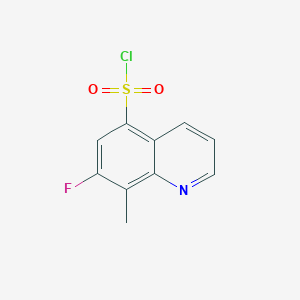
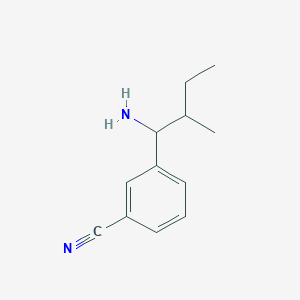
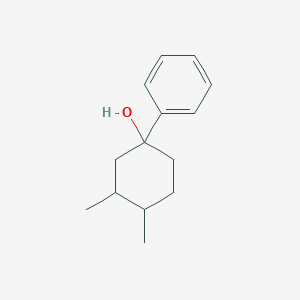

![6-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13174798.png)
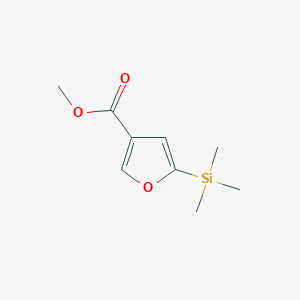
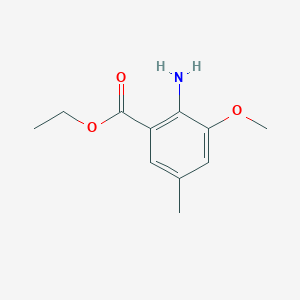
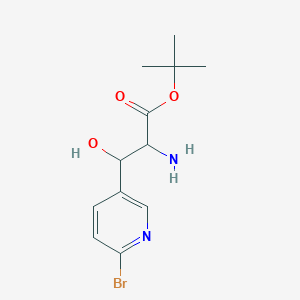


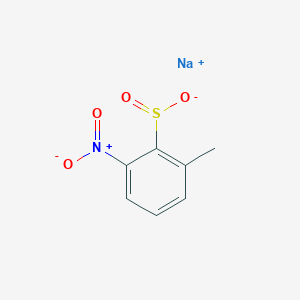
![4-Methyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13174842.png)
![2-(1-Chlorobutan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13174844.png)
